1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone
Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is an aromatic ketone with the molecular formula C14H11FO2. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 115°C and 150°C . Another method includes the double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as fluorine diazotization and hydrolysis to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the production of beta-blockers and other therapeutic agents.
Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group on the phenyl ring play crucial roles in binding to active sites and modulating biological activity. For instance, in medicinal chemistry, this compound can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
- 2-Acetyl-4-fluorophenol
- 2-Hydroxy-5-fluoroacetophenone
Uniqueness: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which significantly influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and specificity in various chemical and biological applications .
Properties
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHDMQSTCOYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.